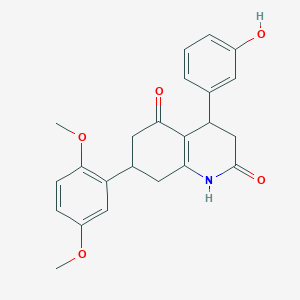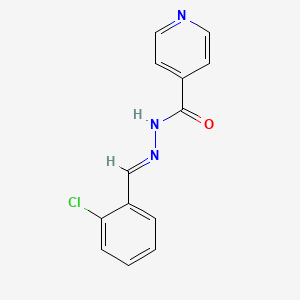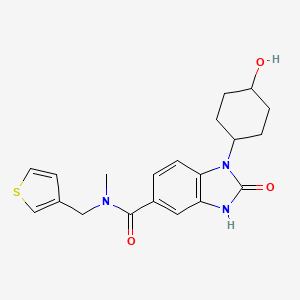![molecular formula C17H20ClN5O2 B5570940 1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Compounds related to piperazines are typically synthesized through a variety of chemical reactions, including Mannich reactions, cyclization, and chlorination processes. For instance, a series of N-[(4-phenylpiperazin-1-yl)-methyl]-pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant activities, showcasing the versatility of piperazine derivatives in medicinal chemistry (Rybka et al., 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their chemical reactivity and biological activity. Structural analysis often involves spectroscopic methods, including NMR, IR, and MS, alongside elemental analysis to elucidate the compound's framework and substituent effects on its behavior and interactions (Deák et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can lead to the formation of N-nitrosamines, a significant concern in drug metabolism and toxicity studies. For example, antihelmintic treatment with piperazine citrate resulted in the endogenous formation of piperazine-derived N-nitrosamines, showcasing the complex metabolic pathways and chemical reactivity of such compounds (Tricker et al., 1991).
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
The triazole class, which includes compounds related to "1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone", has been explored for its antifungal properties. For instance, a study by Volkova et al. (2020) synthesized a novel potential antifungal compound from the triazole class, highlighting its solubility characteristics in various solvents, which is crucial for its pharmacological application (Volkova, Levshin, & Perlovich, 2020). Additionally, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating that some derivatives exhibit good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antihypertensive Activity
Meyer et al. (1989) explored the antihypertensive and diuretic activities of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines in spontaneously hypertensive rats, indicating potential antihypertensive applications for compounds within this chemical class (Meyer, Tomcufcik, Chan, & Haug, 1989).
Anticancer Activity
The anticancer potential of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells has been evaluated, with some compounds demonstrating promising antiproliferative effects, making them significant for further cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Pharmacological Effects and Metabolism
Research by Fuller et al. (1981) on the disposition and pharmacological effects of m-Chlorophenylpiperazine in rats sheds light on its serotonin receptor agonist properties and its influence on serotonin-related pathways, which could be relevant for compounds with similar structures (Fuller, Snoddy, Mason, & Owen, 1981).
Mecanismo De Acción
While the exact mechanism of action of “1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone” is not known, similar 1,2,4-triazole derivatives have shown promising anticancer activity . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .
Direcciones Futuras
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including “1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone”, present a promising area of research in medicinal chemistry . These compounds could potentially be developed into more effective and potent anticancer agents . Further studies are needed to fully understand their mechanism of action and to evaluate their safety and efficacy in clinical settings.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,2,4-triazol-3-yl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-12-9-23(14-5-3-4-13(18)8-14)17(25)10-22(12)16(24)7-6-15-20-19-11-21(15)2/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRVOJGURJYUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=NN=CN2C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)
![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)


![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)



![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)